![molecular formula C16H21N5O2S B15283235 N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)
N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine
Description
The compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, substituted at the 6-position with a (3-methoxyphenoxy)methyl group and at the 3-position with a bis-ethylamino methyl moiety.
Properties
Molecular Formula |
C16H21N5O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-ethyl-N-[[6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C16H21N5O2S/c1-4-20(5-2)10-14-17-18-16-21(14)19-15(24-16)11-23-13-8-6-7-12(9-13)22-3/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
ZRCGSTMXJQSICB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenol, triazole, and thiadiazole derivatives. The synthesis process may involve:
Nucleophilic substitution reactions: to introduce the methoxyphenoxy group.
Cyclization reactions: to form the triazolothiadiazole core.
Alkylation reactions: to attach the diethylamine group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolothiadiazoles are highly substituent-dependent. Below is a comparative analysis:
Key Observations:
- Lipophilicity: Bulky substituents like tert-butyl (in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s methoxyphenoxy group may enhance membrane permeability via π-π stacking .
- Bioactivity: Pyridyl-substituted analogs (e.g., ) exhibit vasodilatory effects, suggesting that electron-deficient aromatic systems favor cardiovascular activity. The target compound’s methoxyphenoxy group, being electron-rich, may instead target anti-inflammatory pathways .
- Thermal Stability: Halogenated derivatives (e.g., trichloromethyl in ) exhibit higher melting points and crystallinity, whereas the target compound’s flexible ethylamino chains likely reduce thermal stability .
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